(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol
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Overview
Description
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of specific reagents such as lithium hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -60°C) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and electrophiles like nitric acid (HNO3) for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
(3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the bromine atom, which can affect its reactivity and biological activity.
(3-(Benzyloxy)-5-chloro-2-fluorophenyl)methanol: Contains a chlorine atom instead of bromine, leading to different chemical properties.
(3-(Benzyloxy)-5-bromo-2-methylphenyl)methanol: Has a methyl group instead of fluorine, altering its electronic characteristics
Uniqueness
The presence of both bromine and fluorine atoms in (3-(Benzyloxy)-5-bromo-2-fluorophenyl)methanol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H12BrFO2 |
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Molecular Weight |
311.15 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12BrFO2/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
ATMJLYPLPIFNQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)CO)Br |
Origin of Product |
United States |
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